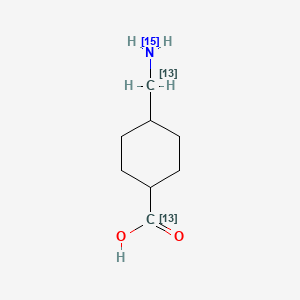

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

L'acide tranexamique-13C2,15N est un composé stable marqué isotopiquement de l'acide tranexamique, qui est un dérivé synthétique de l'acide aminé lysine. Il est principalement utilisé comme étalon interne pour la quantification de l'acide tranexamique dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . L'acide tranexamique lui-même est connu pour ses propriétés antifibrinolytiques, ce qui signifie qu'il inhibe la dégradation des caillots de fibrine, ce qui le rend utile pour contrôler les saignements.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide tranexamique-13C2,15N implique l'incorporation d'isotopes de carbone-13 et d'azote-15 dans la structure moléculaire de l'acide tranexamique. La voie de synthèse générale comprend les étapes suivantes :

Matière première : La synthèse commence par l'acide cyclohexanecarboxylique.

Marquage isotopique : Les isotopes carbone-13 et azote-15 sont introduits par des réactions chimiques spécifiques qui remplacent les atomes correspondants dans la molécule.

Produit final : Le composé marqué est purifié et caractérisé pour garantir la bonne composition isotopique et la pureté.

Méthodes de production industrielle : La production industrielle de l'acide tranexamique-13C2,15N suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières et d'isotopes sont utilisées.

Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximaux.

Purification : Des techniques de purification avancées, telles que la chromatographie, sont utilisées pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'acide tranexamique-13C2,15N subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants :

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Réactifs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Réactifs comme les chlorures d'acyle ou les chlorures de sulfonyle.

Principaux produits :

Oxydation : Formation de dérivés oxo correspondants.

Réduction : Formation de dérivés de cyclohexanol.

Substitution : Formation de dérivés d'amide ou de sulfonamide.

4. Applications de la recherche scientifique

L'acide tranexamique-13C2,15N a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de l'acide tranexamique.

Biologie : Employé dans des études impliquant des interactions protéiques et des voies métaboliques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre la distribution et le métabolisme de l'acide tranexamique.

Industrie : Appliqué au contrôle de la qualité et à la validation des méthodes analytiques pour le développement et la production de médicaments.

5. Mécanisme d'action

L'acide tranexamique-13C2,15N, comme son homologue non marqué, exerce ses effets en inhibant l'activation du plasminogène en plasmine, une enzyme clé de la voie fibrinolytique . Cette inhibition empêche la dégradation des caillots de fibrine, réduisant ainsi les saignements. Le composé se lie à la fois aux sites de haute affinité et de faible affinité sur la molécule de plasminogène, bloquant son interaction avec la fibrine .

Composés similaires :

Acide aminocaproïque : Un autre agent antifibrinolytique avec un mécanisme d'action similaire, mais moins puissant que l'acide tranexamique.

Cyclocapron-13C2,15N : Une autre version marquée isotopiquement de l'acide tranexamique utilisée à des fins similaires.

Unicité : L'acide tranexamique-13C2,15N est unique en raison de son marquage isotopique spécifique, ce qui le rend très précieux comme étalon interne dans les méthodes analytiques. Ses propriétés antifibrinolytiques et sa capacité à inhiber l'activation du plasminogène en font un agent puissant pour contrôler les saignements, le distinguant d'autres composés similaires .

Applications De Recherche Scientifique

Tranexamic Acid-13C2,15N has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of tranexamic acid.

Biology: Employed in studies involving protein interactions and metabolic pathways.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of tranexamic acid.

Industry: Applied in quality control and validation of analytical methods for drug development and production.

Mécanisme D'action

Tranexamic Acid-13C2,15N, like its unlabeled counterpart, exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme in the fibrinolytic pathway . This inhibition prevents the breakdown of fibrin clots, thereby reducing bleeding. The compound binds to both high-affinity and low-affinity sites on the plasminogen molecule, blocking its interaction with fibrin .

Comparaison Avec Des Composés Similaires

Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.

Cyclocapron-13C2,15N: Another isotopically labeled version of tranexamic acid used for similar purposes.

Uniqueness: Tranexamic Acid-13C2,15N is unique due to its specific isotopic labeling, which makes it highly valuable as an internal standard in analytical methods. Its antifibrinolytic properties and ability to inhibit plasminogen activation make it a potent agent for controlling bleeding, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-XGOBPNGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.